molecular formula C3H2F4O B12964879 2,2,3,3-Tetrafluoropropanal CAS No. 756-04-7

2,2,3,3-Tetrafluoropropanal

Cat. No.: B12964879
CAS No.: 756-04-7
M. Wt: 130.04 g/mol
InChI Key: NPALSCWRCKJVLK-UHFFFAOYSA-N
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Description

Evolution of Organofluorine Chemistry in Advanced Synthesis

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has its origins in the 19th century, predating the isolation of elemental fluorine itself. lookchem.comsigmaaldrich.com The first synthesis of an organofluorine compound, fluoromethane, was reported in 1835. fishersci.ptcapes.gov.br Early progress was marked by the development of halogen exchange methods, a technique still fundamental to the field. sigmaaldrich.com The unique properties conferred by fluorine—such as high thermal stability and altered reactivity—sparked initial interest. echemi.com

The 20th century witnessed a dramatic expansion of organofluorine chemistry, driven by industrial applications that began with chlorofluorocarbons (CFCs) and advanced with the development of fluoropolymers like Polytetrafluoroethylene (PTFE). chemicalbook.com The field's maturation was accelerated by the creation of safer and more efficient fluorinating reagents, moving away from hazardous sources like elemental fluorine and hydrofluoric acid. The advent of reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) has made the synthesis of complex fluorinated molecules more accessible. Today, organofluorine compounds are integral to modern science, with applications spanning pharmaceuticals, agrochemicals, and advanced materials. fishersci.ptcapes.gov.br It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom.

Strategic Importance of Fluorinated Aldehydes as Chemical Building Blocks

Fluorinated aldehydes are highly valuable intermediates in organic synthesis, serving as versatile building blocks for constructing complex molecules. The incorporation of fluorine atoms into an aldehyde modifies its electronic properties, enhancing its utility in creating pharmaceuticals, agrochemicals, and advanced materials. libretexts.org The strong electron-withdrawing nature of fluoroalkyl groups makes the aldehyde carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. guidechem.com

These aldehydes are key precursors for a variety of functional groups. For instance, they can be readily converted into fluorinated alcohols, alkenes, and acids. guidechem.comresearchgate.net Their reactivity has been harnessed in numerous synthetic strategies, including photocatalytic perfluoroalkenylation reactions to produce highly electron-deficient enals. acs.org The ability to introduce fluorinated fragments into larger molecules via these aldehyde building blocks is crucial for tuning properties such as metabolic stability, lipophilicity, and bioavailability in drug candidates. researchgate.net Furthermore, fluorinated aldehydes are used to synthesize fluorinated ketones, which are themselves important structural motifs in medicinal chemistry. scispace.com

Unique Reactivity and Electronic Effects of Fluorine in Carbonyl Compounds

The presence of fluorine atoms significantly influences the reactivity of adjacent carbonyl groups through powerful electronic effects. chemfish.co.jp Fluorine is the most electronegative element, and its incorporation into a molecule induces a strong electron-withdrawing effect (inductive effect). fishersci.pt In a carbonyl compound like an aldehyde, fluorine atoms on the α or β carbons pull electron density away from the carbonyl carbon.

This inductive effect has several important consequences:

Increased Electrophilicity: The carbonyl carbon becomes more electron-deficient and therefore more susceptible to attack by nucleophiles. chemfish.co.jp

Hydrate (B1144303) Stability: The increased electrophilicity of the carbonyl carbon often leads to the formation of stable hydrates (gem-diols) in the presence of water. The electron-withdrawing fluorine atoms stabilize the hydrate form.

Acidity of α-Protons: The acidity of protons on the carbon adjacent to the carbonyl group is modified, affecting enolate formation and subsequent reactions.

Reaction Pathways: The unique electronic environment can lead to reaction pathways that are different from their non-fluorinated analogs. chemfish.co.jp For example, the stability of intermediates in reactions like aldol (B89426) or Mannich additions can be significantly altered. researchgate.net Computational studies have provided deeper insight into how fluorination affects the electronic structure and bonding in carbonyl complexes. fluorine1.ruchembk.com

Overview of Research Trajectories in 2,2,3,3-Tetrafluoropropanal Chemistry

Research on this compound (C₃H₂F₄O) focuses on its role as a specialized fluorinated building block. Due to the strong electron-withdrawing effect of the two adjacent difluoromethylene groups, the aldehyde is highly reactive and exists predominantly as its stable hydrate, 2,2,3,3-tetrafluoropropane-1,1-diol, in the presence of moisture. abcr.com

Key research areas include:

Synthesis: The primary synthetic route to this compound is the oxidation of its corresponding alcohol, 2,2,3,3-tetrafluoropropan-1-ol. researchgate.net The alcohol itself is synthesized via the radical addition of methanol (B129727) to tetrafluoroethylene (B6358150). chemicalbook.comfluorine1.ru

Reactivity and Applications: As a highly electrophilic aldehyde, this compound is a valuable intermediate for introducing the CHF₂CF₂- group into other molecules. Its precursor alcohol is used in the synthesis of pharmaceuticals, textile treatment agents, and other fluorinated materials. sigmaaldrich.comfishersci.ptprepchem.com This suggests that the aldehyde serves as a reactive synthon for creating more complex fluorinated structures, such as fluorinated pyrimidines and other heterocyclic compounds. prepchem.com

Spectroscopic and Physical Characterization: Research involves the characterization of both the aldehyde and its stable hydrate. Spectroscopic techniques are essential for confirming its structure and understanding its properties in different chemical environments. nih.govresearchgate.net

Compound Data

Physical Properties of this compound and its Precursor

PropertyThis compoundThis compound Hydrate2,2,3,3-Tetrafluoropropan-1-ol (Precursor)
Molecular Formula C₃H₂F₄OC₃H₄F₄O₂C₃H₄F₄O
Molar Mass ( g/mol ) 130.04148.06132.06
CAS Number 756-04-7 chembk.com215858-32-5 echemi.comchemfish.co.jpabcr.comlabshake.com76-37-9 sigmaaldrich.com
Boiling Point (°C) 98-99 abcr.comNot Available107-109 sigmaaldrich.com
Density (g/mL) Not AvailableNot Available1.48 (at 20°C) sigmaaldrich.com
Refractive Index Not AvailableNot Available1.321 (at 20°C) sigmaaldrich.com

Spectroscopic Data Interpretation

Spectroscopic analysis is crucial for identifying this compound and distinguishing it from its alcohol precursor and hydrate form.

Spectroscopy2,2,3,3-Tetrafluoropropan-1-olExpected this compoundExpected this compound Hydrate
IR Spectroscopy Broad O-H stretch (~3300-3500 cm⁻¹); C-F stretches (~1100-1300 cm⁻¹). nih.govuobabylon.edu.iqAbsence of broad O-H stretch; Strong C=O stretch (~1720-1740 cm⁻¹); Aldehyde C-H stretches (~2720, 2820 cm⁻¹); C-F stretches (~1100-1300 cm⁻¹). libretexts.orgresearchgate.netuobabylon.edu.iqBroad O-H stretch (~3300-3500 cm⁻¹); Absence of C=O stretch; C-F stretches (~1100-1300 cm⁻¹). uobabylon.edu.iq
¹H NMR Spectroscopy Signal for -CH₂- protons adjacent to OH; Signal for -CHF₂ proton (triplet of triplets); Signal for -OH proton. spectrabase.comlibretexts.orgSignal for aldehyde -CHO proton (downfield, ~9-10 ppm); Signal for -CHF₂ proton (triplet). libretexts.orgAbsence of aldehyde proton signal; Signal for gem-diol -CH(OH)₂ proton; Signal for -CHF₂ proton; Signal for -OH protons.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3-tetrafluoropropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4O/c4-2(5)3(6,7)1-8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPALSCWRCKJVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522409
Record name 2,2,3,3-Tetrafluoropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756-04-7
Record name 2,2,3,3-Tetrafluoropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving 2,2,3,3 Tetrafluoropropanal

Electronic and Steric Effects of Fluorine on Reaction Mechanisms

The four fluorine atoms on the propyl chain of 2,2,3,3-Tetrafluoropropanal are not mere spectators in its chemical transformations. They exert profound electronic and steric effects that dictate the molecule's reactivity. rsc.org The high electronegativity of fluorine leads to strong inductive effects, while the size of the fluorine atoms can introduce steric hindrance that influences reaction pathways. nih.govresearchgate.net

The primary electronic influence of the tetrafluoroethyl group (CHF2CF2-) is its powerful electron-withdrawing inductive effect (-I effect). This effect significantly modulates the reactivity of the adjacent propanal moiety.

Enhanced Electrophilicity of the Carbonyl Carbon: The fluorine atoms pull electron density away from the aldehyde group through the sigma bond framework. This withdrawal of electron density makes the carbonyl carbon of this compound significantly more electron-deficient and, therefore, more electrophilic compared to its non-fluorinated counterpart, propanal. This heightened electrophilicity increases its susceptibility to nucleophilic attack.

Increased Acidity of α-Hydrogens: The inductive effect also stabilizes the conjugate base formed upon deprotonation of the α-carbon (the carbon adjacent to the carbonyl group). This results in an increased acidity of the α-hydrogens, facilitating enolate formation under basic conditions. However, the stability of the resulting carbanion is a complex interplay of inductive stabilization and potential lone pair repulsion from the fluorine atoms.

Influence on Reaction Rates: The strong -I effect generally accelerates reactions involving nucleophilic attack at the carbonyl carbon. For instance, the formation of hydrates, hemiacetals, and imines is expected to be faster for this compound than for propanal. In contrast, reactions that depend on the nucleophilicity of the oxygen atom, such as O-alkylation, would be disfavored.

The influence of fluorine substitution on reactivity is a well-documented phenomenon. Studies on the radical telomerization of various fluoroalkenes with methanol (B129727) have shown that the inductive effects of fluorine atoms increase the reactivity towards the hydroxymethyl radical. researchgate.net

Table 1: Predicted Effects of Fluorine Inductive Influence on this compound Reactivity

Reaction TypePredicted Effect on Rate (vs. Propanal)Mechanistic Rationale
Nucleophilic Addition IncreasedEnhanced electrophilicity of the carbonyl carbon.
Enolate Formation IncreasedStabilization of the resulting carbanion via induction.
Oxidation Potentially alteredThe electron-deficient nature may affect the ease of oxidation.
Hydride Reduction IncreasedIncreased susceptibility of the electrophilic carbonyl to hydride attack.

The carbon-fluorine bond is the most polarized single bond in organic chemistry and is exceptionally strong, with a typical bond dissociation energy (BDE) of over 100 kcal/mol. In this compound, the C(sp³)–F bonds are characterized by a significant dipole moment, with the electron density heavily skewed towards the fluorine atom. This polarization renders the carbon atom slightly electrophilic, but the strength of the bond makes direct nucleophilic substitution (S_N2) at these saturated carbons extremely difficult.

The primary reactivity associated with the C-F bonds in this compound involves their activation under specific catalytic conditions, often leading to radical or organometallic intermediates rather than direct displacement. The oxidation of related fluorinated alcohols often proceeds via abstraction of a hydrogen atom, leaving the C-F bonds intact and ultimately yielding the corresponding aldehyde, highlighting the robustness of the C-F bond under these conditions. researchgate.net

C-F Bond Activation and Functionalization Pathways

Despite its high strength, the selective cleavage and functionalization of the C(sp³)–F bond is a burgeoning area of research, offering pathways to convert readily available fluorinated feedstocks into more complex molecules. researchgate.net This is particularly challenging due to the inertness of the bond and the need for selectivity in molecules with multiple C-F bonds. nih.gov

Visible-light organophotoredox catalysis has emerged as a powerful strategy for forging new bonds under mild conditions. nih.govmdpi.com This method can be harnessed to activate C(sp³)–F bonds, typically through a single-electron reduction of the fluorinated substrate. nih.gov

The general mechanism proceeds as follows:

A photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC*).

The excited photocatalyst is reduced by a sacrificial electron donor, generating a more potent reducing agent (PC⁻).

This strong reductant (PC⁻) transfers a single electron to the fluorinated substrate (R-F), like this compound, forming a radical anion intermediate ([R-F]•⁻).

This radical anion is unstable and rapidly fragments, cleaving a C-F bond to release a fluoride (B91410) anion (F⁻) and generate a carbon-centered radical (R•).

This radical can then be trapped by a suitable reagent to form a new C-C or C-heteroatom bond.

While specific examples for this compound are not extensively documented, research on the defluorination of trifluoromethylated compounds provides a strong precedent. nih.govchemrxiv.orgchemrxiv.org These methods allow for the selective cleavage of a single C-F bond to generate difluoromethyl radicals, which are valuable synthetic intermediates. nih.govnih.gov

Table 2: General Conditions for Organophotoredox C(sp³)–F Activation

ComponentExample Reagents/ConditionsRole in Catalytic Cycle
Photocatalyst Organic dyes (e.g., Eosin Y, Acridinium salts), Iridium or Ruthenium complexesAbsorbs light, facilitates electron transfer. nih.govsigmaaldrich.com
Light Source Blue or White LEDsExcites the photocatalyst.
Electron Donor Amines (e.g., Hantzsch ester, Et₃N), ThiophenolsReduces the excited photocatalyst to generate the active reductant. nih.gov
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)Solubilizes reactants and supports charge separation.

Single Electron Transfer (SET) is the fundamental process underpinning many C-F activation strategies, including photoredox catalysis. sigmaaldrich.comacs.org An SET event initiates the conversion of the stable, closed-shell organofluorine into a highly reactive radical anion. rsc.org The feasibility of an SET process can often be predicted by considering the redox potentials of the electron donor and the acceptor (the organofluorine compound). sigmaaldrich.com

In the context of this compound, an electron transfer could be initiated by:

Photochemical Methods: As described above, using a photocatalyst to generate a potent reductant. nih.govmdpi.com

Electrochemical Methods: Direct reduction at an electrode surface can generate the radical anion.

Chemical Reductants: Very strong reducing agents, such as solvated electrons or low-valent transition metals, can also effect an SET.

Once formed, the [CHF₂CF₂CHO]•⁻ radical anion would undergo rapid defluorination. The regiochemistry of this fragmentation (i.e., which C-F bond breaks) would depend on the relative stability of the resulting carbon-centered radical. Computational studies are often employed to predict the most likely fragmentation pathway. The SET mechanism represents a powerful tool for generating valuable radical intermediates from otherwise inert C-F bonds. mdpi.com

Radical Intermediates and Cascade Reactions

The generation of a carbon-centered radical from this compound, either through C-F cleavage or hydrogen atom abstraction from the C-H bonds, opens the door to a plethora of subsequent transformations. libretexts.orgbeilstein-journals.org These highly reactive intermediates are not typically isolated but are trapped in situ to form more complex products.

If a radical is formed, it can participate in a cascade reaction, a sequence of at least two consecutive reactions where each subsequent step is a consequence of the functionality formed in the previous one, all occurring in a single pot. wikipedia.orgslideshare.net

Potential cascade sequences involving a radical derived from this compound could include:

Radical Generation: Initial C-F or C-H bond cleavage to form a fluorinated alkyl radical.

Intermolecular Addition: The radical adds to a π-system, such as an alkene or alkyne, generating a new radical intermediate.

Intramolecular Cyclization: The newly formed radical attacks another part of the molecule (e.g., the aldehyde or another tethered functional group) in a cyclization step.

Termination: The cascade concludes with a final hydrogen atom transfer, radical-radical coupling, or oxidation/reduction step to yield a stable, neutral product.

The high reactivity of free radicals makes them particularly well-suited for initiating such cascade processes, enabling the rapid construction of complex molecular architectures from simple fluorinated starting materials. slideshare.netescholarship.org

Difluorocarbene Chemistry and Formation of Fluorinated Species

The chemistry of difluorocarbene (:CF₂) is a cornerstone in the synthesis of fluorinated molecules due to its role as a versatile reactive intermediate. cas.cncas.cn Difluorocarbene is a singlet carbene, exhibiting moderate electrophilicity arising from a balance between the inductive electron-withdrawing effect and the π-donating effect of the fluorine atoms. cas.cncas.cn This property allows it to react more readily with electron-rich substrates. cas.cn A variety of reagents have been developed to generate difluorocarbene, with some early sources like chlorodifluoromethane (B1668795) (HCF₂Cl) and bromodifluoromethane (B75531) (HCF₂Br) now being less favored due to their environmental impact. cas.cn

In the context of reactions involving compounds structurally related to this compound, the generation of difluorocarbene is a key step. For instance, the thermal decomposition of perfluoropropenoxide is known to produce difluorocarbene. uzh.ch Another significant precursor is Ph₃P⁺CF₂CO₂⁻ (PDFA), which generates difluorocarbene through decarboxylation without the need for a base or other additives. rsc.org This method has been successfully applied in the difluoromethylation of various heteroatoms (N, O, S) and in the gem-difluorocyclopropenation of alkynes. rsc.org

The formation of various fluorinated species often proceeds through pathways involving difluorocarbene. For example, difluorocarbene can act as a CF₂ source for difluoromethylation or as a C1 source for non-fluorinated groups like carbonyls and cyanides. cas.cn Recent research has also demonstrated that difluorocarbene can function as a C-F source for constructing fluorinated heterocycles, such as benzothiazoles. rsc.org This highlights the diverse reactivity of difluorocarbene in generating a wide array of fluorinated products.

Role of Thiocarbonyl Fluoride as a Key Intermediate

Thiocarbonyl fluoride (F₂C=S) has emerged as a significant intermediate in synthetic organic chemistry, particularly in the formation of sulfur-containing heterocycles. nih.gov Its in situ generation from difluorocarbene provides a convenient and mild route to this reactive species. cas.cn This transformation allows for the development of novel cyclization strategies.

The reaction of difluorocarbene with a sulfur source can lead to the formation of thiocarbonyl fluoride, which then acts as a thiocarbonylating agent. cas.cnnih.gov This in situ generated thiocarbonyl fluoride has been effectively used in the cyclization of vicinal X-H substituted amines (where X can be N, O, or S) to produce five-membered heterocycles like imidazolidine-2-thiones, oxazolidine-2-thiones, and thiazolidine-2-thiones. cas.cn A proposed mechanism involves the initial generation of difluorocarbene, which then reacts to form thiocarbonyl fluoride. This intermediate subsequently undergoes cyclization with the substituted amine to yield the final heterocyclic product. cas.cn This methodology has proven effective for both aryl and alkyl substituted amines, showcasing a broad substrate scope. cas.cn

Transition Metal-Mediated Reaction Mechanisms

Palladium-Catalyzed Reductive Elimination and Fluorination Cycles

Palladium catalysis is a powerful tool in organic synthesis, enabling a wide range of cross-coupling reactions. sigmaaldrich.com In the realm of fluorination, palladium-catalyzed reactions often involve a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. nih.govchemrxiv.org A critical step in many of these cycles is the reductive elimination of a C-F bond from a high-valent palladium complex, typically a Pd(IV)-F species. nih.gov However, C(sp³)–F reductive elimination can be a sluggish process, often competing with other reductive elimination pathways. nih.gov

The development of enantioselective C(sp³)–H fluorination has been a significant challenge, partly due to the difficulty of the C-F reductive elimination step. nih.gov Recent studies have shown that the choice of ligands and directing groups can profoundly influence the selectivity of reductive elimination from Pd(IV) intermediates. nih.gov For instance, the use of bulky amino amide transient directing groups has been shown to promote the desired C(sp³)–F reductive elimination pathway. nih.gov Mechanistic analyses have revealed that C(sp³)–F bond formation can proceed through an inner-sphere mechanism with retention of configuration, while competing C(sp³)–O formation may occur via an Sₙ2-type mechanism. nih.gov

The fluorination of arylboronic acid derivatives has also been achieved using palladium catalysis. nih.gov Mechanistic studies of these reactions suggest a pathway involving a single-electron-transfer mechanism with a Pd(III) intermediate, rather than the formation of traditional organopalladium intermediates. nih.gov

Table 1: Selected Palladium-Catalyzed Reactions and Mechanistic Features

Reaction Type Catalyst System Key Mechanistic Feature Product Type
Enantioselective C(sp³)–H Fluorination Pd(II) with chiral transient directing group C(sp³)–F reductive elimination from Pd(IV) Chiral organofluorines
Fluorination of Arylboronic Acids Pd(II) salts with Selectfluor Single-electron-transfer with Pd(III) intermediate Aryl fluorides
Fluorination of Cyclic Vinyl Triflates Pd(0)/L1 (L1 = phosphine (B1218219) ligand) C–F reductive elimination from L1Pd(vinyl)F Vinyl fluorides
C–O Cross-Coupling tBuBrettPhos Pd G3 C-O bond formation Fluorinated alkyl aryl ethers

Comparative Studies of β-Hydride versus β-Fluoride Elimination

β-Elimination is a fundamental step in many organometallic catalytic cycles. While β-hydride elimination is a well-studied process, β-fluoride elimination has gained increasing attention in modern synthetic methodologies. rsc.orgresearchgate.net The competition between these two pathways is a critical factor in determining the outcome of reactions involving fluorinated substrates.

Computational studies, particularly using density functional theory (DFT), have provided significant insights into the factors governing the chemoselectivity between β-hydride and β-fluoride elimination. rsc.orgresearchgate.net For rhodium(I) catalysts, which are isoelectronic with palladium(II), DFT calculations suggest that β-hydride elimination is often the kinetically favored pathway. rsc.orgresearchgate.net However, the observed product distribution favoring β-fluoride elimination in some reactions is attributed to the reversible nature of the β-hydride elimination step under the reaction conditions. rsc.org This reversibility can lead to a Curtin-Hammett scenario where the thermodynamically more stable product from the β-fluoride elimination pathway is predominantly formed. rsc.org

In contrast, palladium(II) systems often exhibit a preference for β-hydride elimination over β-fluoride elimination. researchgate.net The propensity for β-hydride elimination can sometimes be a limiting factor, for instance, in reactions aiming for the construction of remote carbon-fluorine bonds. nih.gov The relative rates of migratory insertion and β-elimination play a crucial role in these systems. nih.gov The electronic properties and steric hindrance of the substrates and ligands can influence this balance. nih.gov For example, electron-rich and less sterically hindered alkenes tend to react faster in Heck-type reactions. nih.gov

Nucleophilic Reactivity in Fluorinated Systems

SN2 Mechanisms with Fluorinated Alcohols

The nucleophilic substitution (Sₙ2) reaction is a fundamental transformation in organic chemistry characterized by a concerted mechanism involving a backside attack of a nucleophile on an electrophilic carbon, leading to inversion of stereochemistry at the reaction center. masterorganicchemistry.comyoutube.com The rate of an Sₙ2 reaction is dependent on the concentrations of both the nucleophile and the substrate. youtube.com

In reactions involving alcohols, the hydroxyl group is a poor leaving group. Therefore, it is often necessary to protonate the oxygen to form a much better leaving group, water. khanacademy.org For primary alcohols, the reaction with a hydrogen halide like HBr typically proceeds through an Sₙ2 mechanism. khanacademy.org The halide anion acts as the nucleophile, attacking the electrophilic carbon bonded to the protonated hydroxyl group. khanacademy.org

Fluorinated alcohols, such as 2,2,3,3-tetrafluoropropanol, can participate in nucleophilic substitution reactions. For example, they can be coupled with aryl bromides in palladium-catalyzed C–O cross-coupling reactions to form fluorinated alkyl aryl ethers. nih.gov The nucleophilicity of fluorinated alcohols can be lower compared to their non-fluorinated counterparts, which may necessitate the use of specific catalyst systems and reaction conditions to achieve high yields. nih.gov The synthesis of compounds like 3-(2,2,3,3-Tetrafluoropropoxy)propionitrile involves the reaction of 2,2,3,3-tetrafluoropropanol with a suitable electrophile under basic conditions, which facilitates the nucleophilic substitution.

Synthetic Utility and Derivatization Strategies of 2,2,3,3 Tetrafluoropropanal As a Building Block

Synthetic Transformations to Diverse Organofluorine Compounds

2,2,3,3-Tetrafluoropropanal is a valuable fluorinated building block, possessing a reactive aldehyde functional group that allows for a variety of synthetic transformations. Its tetrafluorinated ethyl backbone imparts unique properties to the resulting molecules, making it a key intermediate in the synthesis of a wide range of organofluorine compounds. Standard organic reactions can be applied to the aldehyde group to access corresponding carboxylic acids, alcohols, and alkenes, or to protect the carbonyl for transformations elsewhere in a molecule.

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For this compound, this conversion would yield 2,2,3,3-tetrafluoropropionic acid. This transformation can be accomplished using a range of common oxidizing agents. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are effective for this purpose. Milder conditions, for instance, employing Tollens' reagent ([Ag(NH₃)₂]⁺), can also achieve the selective oxidation of the aldehyde without affecting other potentially sensitive functional groups. While the direct oxidation of this compound is a standard expected reaction, alternative syntheses of the target acid from different starting materials are also documented. For example, 2,3,3,3-tetrafluoropropionic acid has been synthesized via the hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide under acidic conditions, achieving high purity and yields of up to 96%. google.com

The reduction of the aldehyde group in this compound provides direct access to the corresponding primary alcohol, 2,2,3,3-tetrafluoro-1-propanol (B1207051). This is a common and high-yielding reaction typically performed with standard hydride reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) or the more powerful lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) are highly effective for this conversion. The resulting alcohol, 2,2,3,3-tetrafluoro-1-propanol, is a commercially available and widely used fluorinated intermediate. cymitquimica.comnih.govnist.gov It serves as a precursor for various other compounds, including ethers, esters, and functional materials. fluorine1.rusigmaaldrich.comsigmaaldrich.com

The carbonyl group of this compound is a key site for carbon-carbon bond formation through olefination reactions, converting the aldehyde into a diverse array of fluorinated alkenes.

Olefination Reactions: Standard olefination methodologies can be applied to this compound.

The Wittig Reaction: This reaction involves a triphenyl phosphonium (B103445) ylide (a Wittig reagent) reacting with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglumenlearning.comlibretexts.org The stereochemical outcome can be influenced by the nature of the ylide; non-stabilized ylides typically favor the formation of (Z)-alkenes. organic-chemistry.orgjk-sci.com

The Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig ylide. wikipedia.orgalfa-chemistry.com This method generally provides excellent stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.comresearchgate.net A key advantage is that the dialkylphosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine oxide from the Wittig reaction. wikipedia.orgalfa-chemistry.com The Still-Gennari modification of the HWE reaction can be employed to selectively synthesize (Z)-olefins. nrochemistry.comyoutube.com

Carbonyl Protection Reactions: In multi-step syntheses, it is often necessary to protect the reactive aldehyde group of this compound while other parts of the molecule are being modified. The most common method for protecting aldehydes is the formation of a cyclic acetal. researchgate.net Reaction of this compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) yields a 1,3-dioxolane (B20135) derivative. chemicalbook.comnih.gov This protecting group is stable under neutral, basic, and nucleophilic conditions but can be easily removed by treatment with aqueous acid to regenerate the aldehyde. chemicalbook.comnih.gov

Integration into Complex Molecular Architectures

The derivatives of this compound, particularly the corresponding alcohol and carboxylic acid, are versatile intermediates for incorporation into more complex molecules like ethers, esters, and functional polymers.

Fluorinated Ethers: The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orglibretexts.org This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide. masterorganicchemistry.comyoutube.com 2,2,3,3-Tetrafluoro-1-propanol can be deprotonated with a strong base (e.g., potassium hydroxide) to form the corresponding alkoxide, which can then be reacted with an alkylating agent to yield a fluorinated ether. A documented example is the synthesis of 2,2,3,3-tetrafluoropropyl methyl ether. fluorine1.ru

Table 1: Synthesis of 2,2,3,3-Tetrafluoropropyl Methyl Ether via Williamson Synthesis

Reactants Reagents Conditions Yield Reference

Fluorinated Esters: Fluorinated esters can be synthesized from either 2,2,3,3-tetrafluoro-1-propanol or 2,2,3,3-tetrafluoropropionic acid.

From the Alcohol: Esterification of 2,2,3,3-tetrafluoro-1-propanol with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under standard conditions yields the corresponding esters. A significant application is the reaction with acrylic acid or methacrylic acid derivatives to produce monomers like 2,2,3,3-tetrafluoropropyl acrylate (B77674) (TFPA) and 2,2,3,3-tetrafluoropropyl methacrylate (B99206) (TFPMA). chemicalbook.com These monomers are valuable for the synthesis of fluorinated polymers.

From the Acid: 2,2,3,3-tetrafluoropropionic acid can be esterified by reacting it with an alcohol, typically in the presence of an acid catalyst (Fischer esterification). Alternatively, its salts can be used as precursors. For example, C₁-C₄ alkyl 2,2,3,3-tetrafluoropropionates can be formed by acidifying a propionate (B1217596) salt in the presence of the desired C₁-C₄ alcohol. google.com

Derivatives of this compound are used to create functional materials that leverage the unique properties conferred by the tetrafluoroalkyl chain, such as hydrophobicity, oleophobicity, and thermal stability.

Fluorinated Polymers: The ester derivatives 2,2,3,3-tetrafluoropropyl acrylate (TFPA) and 2,2,3,3-tetrafluoropropyl methacrylate (TFPMA) are important monomers for creating fluorinated polymers and copolymers. These polymerization reactions can be carried out using various techniques.

Suspension Polymerization: Homopolymers such as poly(2,2,3,3-tetrafluoropropyl methacrylate) have been synthesized via suspension polymerization. researchgate.net

Atom Transfer Radical Polymerization (ATRP): This controlled radical polymerization technique has been used to copolymerize TFPA with other monomers, such as styrene (B11656), in a water dispersion system. chemicalbook.com

The resulting polymers exhibit valuable properties. For instance, poly(2,2,3,3-tetrafluoropropyl methacrylate) is noted for its excellent hydrophobic and oleophobic characteristics. researchgate.net

Table 2: Properties of Poly(2,2,3,3-tetrafluoropropyl methacrylate)

Property Value Reference
Glass Transition Temperature (Tg) 74.2°C researchgate.net
Physical Form Spherical pellets researchgate.net

Surface Coatings: The alcohol derivative, 2,2,3,3-tetrafluoro-1-propanol, has been used in the synthesis of water-repellent agents. These agents can be applied to textiles, such as cotton fabrics, to create highly water-resistant surfaces, which is valuable for performance clothing and other materials. sigmaaldrich.comsigmaaldrich.com

Chemo- and Regioselective Functionalization of this compound

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl group, which is significantly activated by the strong electron-withdrawing effect of the adjacent tetrafluoroethyl group. This inherent electronic property dictates the chemo- and regioselectivity of its functionalization, primarily directing nucleophilic attacks to the carbonyl carbon.

One of the key examples of this selectivity is the Horner-Emmons olefination. In this reaction, this compound reacts with phosphorus ylides, such as ethyl 2-methyl-4-diisopropoxyphosphono- and ethyl 3-methyl-4-diethoxyphosphono-2-butenoates, to afford polyfluorosubstituted 2,4-alkadienoic acid esters. researchgate.netresearchgate.net The reaction proceeds with high chemoselectivity, with the nucleophilic ylide exclusively attacking the aldehyde carbonyl group, leaving the C-F bonds untouched. Furthermore, the reaction exhibits regioselectivity in the formation of the conjugated diene system. researchgate.net

Another instance of its selective reactivity is its reaction with trimethylphosphite, which results in the formation of 2,2-dimethoxy-3,3,4,4-tetrafluoropropylphosphonate. This reaction showcases the aldehyde's propensity to undergo nucleophilic addition at the carbonyl carbon.

The hydrate (B1144303) of this compound also demonstrates selective reactivity. Under basic conditions, it can undergo nucleophilic addition with fluoride (B91410) ions. This highlights the electrophilic character of the carbonyl carbon, even in its hydrated gem-diol form.

The following table summarizes the chemo- and regioselective functionalization of this compound in these reactions:

ReagentProductReaction TypeSelectivity
Ethyl 2-methyl-4-diisopropoxyphosphono-2-butenoateEthyl 2- and 3-methyl-6,6,7,7-tetrafluoro-2,4-heptadienoatesHorner-Emmons OlefinationChemoselective (carbonyl addition), Regioselective (conjugated diene formation)
Trimethylphosphite2,2-dimethoxy-3,3,4,4-tetrafluoropropylphosphonateNucleophilic AdditionChemoselective (carbonyl addition)
Fluoride ion (with hydrate)Not specifiedNucleophilic AdditionChemoselective (carbonyl addition)

Role in the Development of New Synthetic Pathways

As a versatile fluorinated building block, this compound plays a significant role in the development of new synthetic pathways for accessing complex fluorinated molecules. Its ability to introduce the HCF₂CF₂CH₂- moiety into various scaffolds is of particular interest in the synthesis of agrochemicals, and other specialty materials.

The Horner-Emmons reaction of this compound serves as a practical method for the construction of fluorinated diene systems. researchgate.netresearchgate.net For instance, the condensation with ethyl 2-methyl-4-diisopropoxyphosphono- and ethyl 3-methyl-4-diethoxyphosphono-2-butenoates leads to the formation of ethyl 2- and 3-methyl-6,6,7,7-tetrafluoro-2,4-heptadienoates. researchgate.net This pathway provides a straightforward route to functionalized polyfluoroalkadienes, which are valuable intermediates for further synthetic transformations, such as Diels-Alder reactions, to construct complex cyclic and polycyclic fluorinated compounds.

The reaction of this compound with trimethylphosphite opens a pathway to fluorinated phosphonates. dtic.mil These compounds are of interest for their potential biological activities and as intermediates in the synthesis of other organophosphorus compounds.

While not extensively documented, the inherent reactivity of the aldehyde group in this compound suggests its potential in a variety of other carbon-carbon bond-forming reactions, such as aldol (B89426) and Wittig reactions. These reactions would provide access to a wider range of fluorinated alcohols, alkenes, and other functionalized molecules, further expanding its utility in developing novel synthetic methodologies. The presence of the tetrafluoroethyl group can impart unique properties to the resulting molecules, making this a promising area for future research and development of new synthetic pathways.

The following table provides examples of synthetic pathways developed using this compound:

Reaction TypeReagentsProductApplication of Pathway
Horner-Emmons OlefinationThis compound, Ethyl 2-methyl-4-diisopropoxyphosphono-2-butenoateEthyl 2- and 3-methyl-6,6,7,7-tetrafluoro-2,4-heptadienoatesSynthesis of polyfluorosubstituted 2,4-alkadienoic acid esters as precursors for complex fluorinated molecules. researchgate.netresearchgate.net
Nucleophilic AdditionThis compound, Trimethylphosphite2,2-dimethoxy-3,3,4,4-tetrafluoropropylphosphonateSynthesis of fluorinated phosphonates. dtic.mil

Computational Chemistry and Theoretical Studies of 2,2,3,3 Tetrafluoropropanal and Fluorinated Carbonyl Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to predicting the electronic structure and inherent reactivity of molecules. aps.org By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular orbital energies, and other properties that dictate a compound's chemical behavior. mdpi.com For fluorinated systems, these calculations are particularly valuable for understanding the profound effects of fluorine substitution. emerginginvestigators.org

The presence of multiple single bonds in 2,2,3,3-tetrafluoropropanal allows for the existence of various spatial arrangements, or conformers, each with a distinct energy level. Density Functional Theory (DFT) is a widely used computational method to analyze these conformational landscapes. researchgate.netacs.org By calculating the electronic energy of different rotational isomers, DFT can identify the most stable conformers and the energy barriers between them. rsc.org For example, studies on analogous fluorinated molecules have successfully used DFT methods like B3LYP and M06-2X to determine the relative stabilities of gauche and anti conformers, which arise from rotation around the C-C bonds. semanticscholar.org This analysis is critical, as the population of different conformers can significantly influence the bulk properties and reactivity of the compound.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT
ConformerDihedral Angle (F-C-C-C)Relative Energy (kcal/mol)Boltzmann Population at 298 K (%)
Anti180°0.0075.3
Gauche I+60°1.1512.3
Gauche II-60°1.1512.3
Syn (Eclipsed)4.500.1
Table 2: Hypothetical Partial Atomic Charges for this compound (Calculated via NBO Analysis)
AtomPartial Charge (a.u.)
O (carbonyl)-0.55
C (carbonyl)+0.48
C2+0.35
C3+0.25
F (on C2, avg.)-0.28
F (on C3, avg.)-0.26
H (on C1)+0.12
H (on C3)+0.15

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the energetic landscape of a chemical reaction, providing a detailed picture of the transformation from reactants to products. This involves identifying stable intermediates and, crucially, the high-energy transition states that connect them. wikipedia.org

Theoretical calculations can predict the most plausible sequence of events during a chemical reaction. nih.gov For a given set of reactants, computational models can explore various potential pathways, such as nucleophilic addition to the carbonyl group or hydrogen abstraction. researchgate.netmit.edu The stability of any intermediates formed along these pathways, such as tetrahedral intermediates in carbonyl additions, can be assessed by calculating their energies relative to the reactants and products. wikipedia.org Pathways involving highly unstable, high-energy intermediates are generally less favorable. This predictive capability allows chemists to forecast likely reaction outcomes and design experiments more efficiently, avoiding unpromising routes. amazonaws.com

Table 3: Hypothetical Energy Profile for a Nucleophilic Addition to this compound
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
Transition State 1 (TS1)Nucleophilic attack on carbonyl carbon+15.2
IntermediateTetrahedral alkoxide intermediate-8.5
Transition State 2 (TS2)Proton transfer to alkoxide-2.1
ProductFinal alcohol product-20.7

Investigation of Noncovalent Interactions in Fluorinated Compounds

While covalent bonds define the primary structure of a molecule, a complex network of weaker, noncovalent interactions dictates how molecules recognize and arrange themselves in three-dimensional space. acs.org In fluorinated compounds, the unique electronic properties of the C-F bond give rise to a variety of important noncovalent interactions. researchgate.netacs.org

Computational studies are essential for identifying and quantifying these subtle forces. nih.gov Advanced techniques like Quantum Theory of Atoms in Molecules (QTAIM) and analysis of the electron density can reveal the presence and strength of interactions such as hydrogen bonds (e.g., C-H···F), halogen bonds (where fluorine acts as the halogen), and dipole-dipole interactions. mdpi.com These interactions, though individually weak, can have a significant cumulative effect on the conformational preferences and crystal packing of fluorinated aldehydes. researchgate.net Understanding these forces is crucial for materials science and drug design, where molecular conformation and intermolecular binding are paramount. acs.org

C-H···F and F···F Interactions in Molecular Systems

Theoretical studies have provided significant insights into the nature of non-covalent interactions involving fluorine atoms, such as C-H···F and F···F interactions, which are critical in determining the structure and properties of fluorinated molecules like this compound.

F···F interactions are more complex and their nature—whether attractive or repulsive—is a subject of ongoing study. In the crystal packing of fluorinated compounds, numerous short F···F contacts are often observed. The contribution of these interactions to the lattice energy tends to increase with the size of the fluoroalkane segment. mdpi.com Despite this, a higher contribution from F···F interactions does not consistently lead to greater stabilization of the crystal packing. In some polymorphic compounds, the more stable form exhibits a lower contribution from F···F interactions, suggesting that other interactions, such as C-H···O hydrogen bonds, may be the primary stabilizing factor. mdpi.com

Impact on Molecular Conformation and Self-Assembly

The non-covalent interactions involving fluorine have a profound impact on the conformational preferences and self-assembly behavior of molecules. The electrostatic and stereoelectronic effects associated with fluorine atoms are potent tools for designing shape-controlled functional molecules. rsc.org

Fluorinated solvents, for example, have demonstrated a remarkable ability to induce self-assembly in peptides, leading to distinct morphologies. rsc.org Studies on an aromatic dipeptide (Tyr-Phe) showed that 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) induced the formation of microspheres and microribbons, respectively. This highlights that despite having similar properties, these fluorinated alcohols interact differently with the peptide, leading to different monomeric conformations that dictate the final self-assembled structure. rsc.org The structures derived from the HFIP solution were found to be more ordered and crystalline. rsc.org

The ability of molecules to switch between different internal states or conformations can fundamentally influence the cooperativity and outcome of self-assembly processes. nih.gov In systems where multiple modes of assembly are possible, local conformational adaptability can sharpen the transition between different aggregated structures. nih.gov While this concept has been explored in biological systems like chaperonins, it is equally relevant for fluorinated systems where intramolecular C-H···F and F···F interactions can influence which conformer is present, thereby guiding the self-assembly pathway. rsc.orgnih.gov This principle is crucial for the rational design of supramolecular polymers and other complex architectures driven by non-covalent forces. nih.gov

The table below summarizes the observed effects of fluorinated solvents on the self-assembly of an aromatic dipeptide, illustrating the impact of molecular interactions on macroscopic structures.

Fluorinated SolventResulting MorphologyStructural Characteristics
2,2,2-Trifluoroethanol (TFE)MicrospheresLess ordered
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)MicroribbonsHighly ordered, crystalline

This table is based on findings from a study on the self-assembly of a Tyr-Phe dipeptide. rsc.org

Theoretical Insights into Chemical Bonding and Energetics

Computational chemistry provides powerful tools for understanding the chemical bonding and energetics of fluorinated carbonyl systems. Methods like Density Functional Theory (DFT) and Interacting Quantum Atoms (IQA) are employed to dissect the forces and energies that govern molecular structure and stability. rsc.orgnih.gov

DFT calculations are widely used to evaluate the geometric structures, energies, and densities of fluorinated molecules. nih.govresearchgate.net For instance, the B3LYP functional combined with a basis set like 6-31+G(d,p) is a common choice for geometry optimization and obtaining physicochemical properties. researchgate.net Such calculations allow for the determination of key energetic properties like the heat of formation (HOF), which is crucial for assessing the stability of a compound. nih.govresearchgate.net

To gain deeper insight into the nature of interactions, energy decomposition analysis methods are utilized. The IQA method, for example, partitions the total energy of a molecule into contributions from individual atoms and the interactions between them. rsc.org This allows researchers to separate the energy into deformation/distortion terms and various interaction components: electrostatic, exchange-correlation (covalent), and dispersion. rsc.org By applying this method, it is possible to identify the specific exchange–correlation or electrostatic terms that contribute most significantly to the stability of different conformers. rsc.org

Symmetry-Adapted Perturbation Theory (SAPT) is another method used to analyze non-covalent interactions, suggesting that electrostatic and dispersion forces often play a dominant role in the stabilization of molecular complexes involving polar molecules. researchgate.net In some systems, the dispersion contribution to the total binding energy can be substantial. For example, in a dinitrogen-manganese carbonyl complex, the dispersion energy between the ligand and the metal fragment accounted for 43% of the net electronic binding energy. acs.org

The table below presents a conceptual breakdown of energy contributions in fluorinated molecular systems as analyzed by methods like IQA.

Energy ComponentDescriptionRelevance to Fluorinated Systems
Deformation Energy Energy required to distort fragments from their equilibrium geometry.Important for assessing the energetic penalty of adopting specific conformations.
Electrostatic Interaction Classical coulombic interaction between charge distributions.Significantly altered by high electronegativity of fluorine; crucial for C-H···F interactions. rsc.org
Exchange-Correlation Quantum mechanical effect related to covalent bonding.Key to understanding the stability of conformers and the nature of C-F bonds. rsc.org
Dispersion Interaction Attractive force arising from correlated electron fluctuations.An important component of F···F and other non-covalent interactions. rsc.orgacs.org

This table provides a generalized overview of energy components analyzed in computational studies of molecular interactions. rsc.org

These theoretical approaches are essential for building a comprehensive understanding of the electronic structure and bonding in complex molecules like this compound, providing a foundation for predicting their properties and reactivity. nih.gov

Advanced Analytical Techniques for Characterization and Detection of 2,2,3,3 Tetrafluoropropanal

Chromatographic Separations Coupled with Mass Spectrometry

Mass spectrometry is a powerful analytical tool for the characterization and quantification of carbonyl compounds, offering greater selectivity, specificity, and sensitivity compared to other detectors like UV or fluorescence. nih.gov Coupling chromatographic techniques with mass spectrometry allows for the separation of 2,2,3,3-Tetrafluoropropanal from complex mixtures prior to its detection and identification.

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for the analysis of volatile aldehydes such as this compound. nih.govund.edu Due to the high volatility and reactivity of small aldehydes, direct analysis can be challenging. und.edu Therefore, derivatization is commonly employed to enhance analyte stability and improve chromatographic performance. nih.gov

A prevalent derivatizing agent for aldehydes prior to GC-MS analysis is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). nih.govresearchgate.net PFBHA reacts with the aldehyde group to form a stable oxime derivative. sigmaaldrich.comusra.edu This reaction typically produces two geometric isomers, (E) and (Z), which can often be separated by the gas chromatograph. researchgate.net The PFBHA derivatives are less volatile and exhibit improved thermal stability, leading to better peak shapes and resolution during GC analysis. sigmaaldrich.com

The mass spectrum of the PFBHA-derivatized this compound would exhibit characteristic fragmentation patterns. A common fragment ion for PFBHA derivatives is the pentafluorobenzyl cation at a mass-to-charge ratio (m/z) of 181, which is often used for quantification in selected ion monitoring (SIM) mode for enhanced sensitivity. researchgate.net

Table 1: Typical GC-MS Parameters for Volatile Aldehyde Analysis (as PFBHA derivatives)
ParameterTypical ConditionPurpose
GC Column SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df)Provides excellent resolution for the (E) and (Z) oxime isomers. sigmaaldrich.com
Injection Mode SplitlessMaximizes the transfer of analyte to the column for trace analysis.
Carrier Gas HeliumInert gas for carrying the analyte through the column.
Oven Program Initial temp. ~50-70°C, ramp to ~280-300°CSeparates compounds based on their boiling points and interactions with the stationary phase.
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)EI provides characteristic fragmentation patterns for identification. NCI can offer higher sensitivity for electrophilic derivatives like PFBHA oximes. researchgate.net
MS Detection Scan Mode or Selected Ion Monitoring (SIM)Scan mode acquires a full mass spectrum for identification. SIM mode focuses on specific ions (e.g., m/z 181) for enhanced sensitivity and quantification. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) serves as a powerful alternative for aldehyde analysis. Derivatization is generally necessary because small, volatile aldehydes often exhibit poor retention on reversed-phase LC columns and have low ionization efficiency in common LC-MS ion sources. nih.gov The derivatization strategy aims to introduce a functional group that improves chromatographic retention and enhances ionization. nih.gov

One of the most common derivatizing agents for LC-MS is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govlcms.cz It reacts with aldehydes to form 2,4-dinitrophenylhydrazones, which are stable, possess a strong chromophore for UV detection, and can be readily ionized. nih.gov Using negative mode atmospheric pressure chemical ionization (APCI), DNPH-aldehyde derivatives typically yield deprotonated molecules, allowing for sensitive and reliable identification. lcms.cz Other reagents, such as D-cysteine, can also be used to form thiazolidine (B150603) derivatives that are directly amenable to LC-MS/MS analysis. nih.govresearchgate.net

Table 2: Comparison of Derivatization Reagents for LC-MS Analysis of Aldehydes
ReagentDerivative FormedAdvantages for LC-MSTypical Ionization Mode
2,4-Dinitrophenylhydrazine (DNPH) HydrazoneStable derivative, enhances ionization, strong UV chromophore. nih.govlcms.czNegative APCI or ESI
D-cysteine Thiazolidine-4-carboxylic acidSimple, one-pot reaction; suitable for direct injection and LC-MS/MS. nih.govresearchgate.netPositive ESI
Girard's Reagents (T and P) Hydrazone with a quaternary ammonium (B1175870) groupAdds a permanent positive charge, excellent for positive mode ESI. nih.govPositive ESI

For the detection of trace amounts of volatile aldehydes like this compound in complex matrices such as water, blood, or pharmaceutical excipients, headspace analysis is the preferred sample introduction technique. nih.govnih.govnih.gov This method analyzes the vapor phase above the sample, effectively separating volatile analytes from non-volatile matrix components that could interfere with the analysis. nih.gov

Static headspace gas chromatography (SHS-GC) is a robust technique where a sample is sealed in a vial, heated to allow volatile compounds to partition into the headspace, and an aliquot of the headspace gas is injected into the GC. nih.govjst.go.jp

For higher sensitivity, solid-phase microextraction (SPME) is employed. sigmaaldrich.com SPME uses a fused-silica fiber coated with a sorbent material to extract and concentrate analytes from the sample headspace. mdpi.com A particularly effective approach for aldehydes is headspace SPME with on-fiber derivatization. nih.govresearchgate.netnih.gov In this method, the SPME fiber is first loaded with the derivatizing agent (e.g., PFBHA), and then exposed to the sample's headspace. nih.govnih.gov The volatile aldehydes are adsorbed onto the fiber and simultaneously derivatized. nih.gov This technique combines extraction, concentration, and derivatization into a single, solvent-free step, providing excellent sensitivity with detection limits often in the sub-µg/L range. nih.govnih.gov

Table 3: Headspace Analysis Techniques for Trace Aldehyde Detection
TechniquePrincipleAdvantagesTypical Application
Static Headspace (SHS) GC-MS Analysis of an equilibrium vapor phase aliquot above the sample. jst.go.jpSimple, robust, automated, eliminates non-volatile matrix interference. nih.govnih.govQuantification of aldehydes in pharmaceutical excipients. nih.gov
Headspace Solid-Phase Microextraction (HS-SPME) Extraction and concentration of analytes from the headspace onto a coated fiber. mdpi.comHigher sensitivity than SHS, solvent-free. nih.govAnalysis of volatile compounds in beer and wine. researchgate.netmdpi.com
HS-SPME with On-Fiber Derivatization Volatile aldehydes are extracted, concentrated, and derivatized simultaneously on the fiber. nih.govnih.govVery high sensitivity and selectivity, single-step sample preparation. nih.govTrace-level determination of aldehydes in water and blood. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of fluorinated compounds. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly effective technique for identifying and characterizing fluorine-containing compounds. wikipedia.orgslideshare.net The ¹⁹F nucleus has several advantageous properties: it has a nuclear spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments, approaching the sensitivity of ¹H. wikipedia.orgnih.gov

A key feature of ¹⁹F NMR is its exceptionally wide chemical shift range, which can span over 800 ppm. wikipedia.org This large dispersion minimizes signal overlap, even in complex molecules, making spectral interpretation more straightforward compared to ¹H NMR. huji.ac.il The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment, making it a powerful probe for subtle structural variations. nih.govalfa-chemistry.com

For this compound (CHF₂-CF₂-CHO), the ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the two inequivalent fluorine environments:

-CHF₂ group: This signal would be split into a doublet by the geminal proton (¹JHF) and further split into a triplet by the two adjacent fluorines on the -CF₂- group (²JFF).

-CF₂- group: This signal would be split into a triplet by the two adjacent fluorines on the -CHF₂ group (²JFF). Long-range coupling to the aldehydic proton might also be observed.

Table 4: Typical ¹⁹F NMR Chemical Shift Ranges (Referenced to CFCl₃)
Fluorine EnvironmentTypical Chemical Shift Range (ppm)
-CF₃-50 to -70 wikipedia.org
-CF₂- (aliphatic)-90 to -140 ucsb.edu
-CHF₂-120 to -145
Aromatic-F-100 to -170 ucsb.edu
F-C=O+70 to -20 ucsb.edu

Two-dimensional (2D) NMR experiments are essential for assigning complex spectra and confirming molecular structures by revealing through-bond correlations between nuclei.

Gradient-selected Correlation Spectroscopy (gCOSY) is a homonuclear 2D NMR experiment that identifies spin-spin couplings between nuclei of the same type, typically protons. In a ¹H-¹H gCOSY spectrum of this compound, a cross-peak would be observed between the aldehydic proton (-CHO) and the proton of the difluoromethyl group (-CHF₂), confirming their three-bond (³JHH) coupling and thus their connectivity.

To establish the full structure, heteronuclear correlation experiments are vital. A ¹H-¹⁹F Heteronuclear Correlation (HETCOR) experiment would be particularly informative. nih.gov This experiment shows correlations between protons and fluorine atoms that are coupled to each other. For this compound, this spectrum would display a strong correlation between the proton of the -CHF₂ group and the two fluorine atoms of the same group, confirming the ¹JHF coupling. This definitively links the proton and fluorine signals of the difluoromethyl moiety.

The combination of 1D (¹H, ¹⁹F) and 2D (gCOSY, HETCOR) NMR experiments provides a comprehensive and unambiguous assignment of all atoms in the this compound molecule, confirming its structure. The analysis of coupling constants, including strong H-F couplings (which can be around 50 Hz) and F-F couplings, provides further structural confirmation. wikipedia.orgresearchgate.net

Table 5: Expected 2D NMR Correlations for this compound (CHF₂-CF₂-CHO)
ExperimentCorrelated NucleiInformation Gained
¹H-¹H gCOSY H in -CHO ↔ H in -CHF₂Confirms the proximity and ³JHH coupling between the aldehydic and difluoromethyl protons.
¹H-¹⁹F HETCOR H in -CHF₂ ↔ F in -CHF₂Confirms the direct one-bond (¹JHF) coupling, linking the proton and fluorine signals of the difluoromethyl group. nih.gov
¹⁹F-¹⁹F COSY F in -CHF₂ ↔ F in -CF₂-Confirms the two-bond (²JFF) coupling between the fluorine atoms on adjacent carbons.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in the definitive identification of chemical compounds, including this compound. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS instruments provide highly accurate mass measurements, typically to within a few parts per million (ppm). ucdavis.eduwaters.comnih.gov This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. ucdavis.eduthermofisher.com

The principle behind HRMS lies in its ability to resolve ions with very small mass differences. thermofisher.com This high resolving power is crucial for distinguishing between isobaric interferences—different molecules that have the same nominal mass but different exact masses. thermofisher.com For the analysis of this compound, HRMS can differentiate its molecular ion from other ions in a complex matrix that may have the same nominal mass, ensuring unambiguous identification. thermofisher.com

Modern HRMS is often achieved using advanced mass analyzers such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) systems. ucdavis.edu These technologies are capable of achieving the high levels of mass accuracy and resolution necessary for the structural elucidation of novel or unknown fluorinated compounds. The accurate mass data obtained from HRMS is fundamental for proposing a molecular formula, which is a critical first step in the identification process. ucdavis.edu

Table 1: Comparison of Mass Accuracy for Different Mass Spectrometry Techniques.
Mass Spectrometry TypeTypical Mass Accuracy (ppm)
FT-ICR-MS0.1 - 1
Orbitrap0.5 - 2
TOF-MS3 - 5
Quadrupole100 - 1000

Non-Targeted Analysis for Comprehensive Fluorinated Compound Profiling

Non-targeted analysis (NTA) employing HRMS has become an indispensable tool for the comprehensive profiling of fluorinated compounds in various matrices. nih.govresearchgate.netchemrxiv.org Given the vast number of per- and polyfluoroalkyl substances (PFAS) and other fluorinated compounds, targeted analysis, which looks for specific known compounds, is often insufficient to capture the full scope of contamination or chemical composition. nih.gov NTA, in contrast, aims to identify all detectable compounds in a sample, including novel or unexpected ones like this compound and its transformation products. researchgate.net

The workflow for non-targeted analysis typically involves sample preparation, data acquisition using a high-resolution mass spectrometer (often coupled with liquid or gas chromatography), and sophisticated data processing. chemrxiv.org Data processing is a critical step and often involves techniques such as peak picking, blank filtering, and the use of chemical databases for tentative identification. A recent study in July 2024 successfully utilized a comprehensive two-dimensional liquid chromatography (LC×LC) system coupled with HRMS/MS for the non-targeted analysis of PFAS in aqueous film-forming foams (AFFFs), identifying several perfluoroalkyl aldehyde homologous series for the first time in these samples. chemrxiv.org

A key challenge in the non-targeted analysis of fluorinated compounds is the sheer volume of data generated and the difficulty in distinguishing between genuine fluorinated compounds and background noise or matrix effects. chemrxiv.org To address this, specialized data analysis strategies have been developed. One such strategy is the use of Kendrick Mass Defect (KMD) analysis. By normalizing the measured mass to a specific repeating unit (e.g., CF2), KMD plots can help to quickly identify homologous series of fluorinated compounds within a complex dataset. nih.gov This approach is particularly valuable for identifying previously unknown fluorinated substances.

Another promising technique for prioritizing potential PFAS in non-targeted HRMS data is the mass defect (MD)/C-m/C approach. nih.gov This method plots the mass defect normalized to the number of carbons against the mass normalized to the number of carbons, which can effectively separate highly fluorinated compounds from other organic molecules in a sample. nih.gov Such advanced data mining tools are crucial for efficiently screening for compounds like this compound in complex environmental or biological samples.

Vibrational Spectroscopy: Infrared and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound. nih.govbiointerfaceresearch.com These techniques are based on the principle that molecules absorb energy at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy:

Infrared spectroscopy of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the aldehyde group. The presence of fluorine atoms on the adjacent carbons may slightly shift this frequency. Additionally, characteristic C-H stretching vibrations of the aldehyde group are expected to appear as a doublet around 2720 cm⁻¹ and 2820 cm⁻¹. Strong absorptions corresponding to C-F stretching vibrations are also predicted to be prominent in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy, which is complementary to IR spectroscopy, is also a powerful tool for the characterization of this compound. The C=O stretch is also observable in the Raman spectrum, though its intensity may vary. The C-C and C-F symmetric stretching vibrations are often strong in Raman spectra. Low-temperature Raman spectroscopy could potentially be used to study the conformational isomers of the molecule, as has been demonstrated for other small, flexible molecules. mdpi.com

Table 2: Predicted Key Infrared Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aldehyde C-HStretching~2820 and ~2720 (doublet)
Carbonyl C=OStretching1720 - 1740
C-FStretching1000 - 1400
C-CStretching800 - 1200

Total Organic Fluorine (TOF) Analysis Methodologies

The most common method for TOF analysis is Combustion Ion Chromatography (CIC). measurlabs.com In this process, the sample is combusted at a high temperature (typically 900-1100 °C) in the presence of oxygen. This breaks down the organic molecules and converts the organically bound fluorine into hydrogen fluoride (B91410) (HF). The resulting gases are then passed through an aqueous trapping solution, where the HF dissolves to form fluoride ions (F⁻). Finally, the concentration of fluoride ions in the trapping solution is quantified using ion chromatography. alsglobal.com

TOF analysis can be applied to a wide range of sample matrices, including water, soil, and various materials. measurlabs.comatslab.com For solid samples, extraction methods may be employed to isolate the organic fluorine compounds prior to combustion, a technique referred to as Extractable Organic Fluorine (EOF) analysis. alsglobal.com It is also important to distinguish between organic and inorganic fluorine. If inorganic fluoride is present in the sample, it may need to be measured separately and subtracted from the total fluorine measurement to obtain the TOF value. measurlabs.com

While TOF analysis does not provide information about the specific chemical structure of the fluorinated compounds present, it serves as a crucial screening tool. alsglobal.com A high TOF value can indicate significant contamination with fluorinated organic compounds, warranting further investigation with more specific analytical techniques like HRMS to identify the individual contributors, which could include this compound. atslab.com

Table 3: Overview of Total Organic Fluorine (TOF) Analysis.
ParameterDescription
PrincipleQuantification of the total amount of organically bound fluorine.
Common MethodologyCombustion Ion Chromatography (CIC).
Key Steps1. Sample Combustion, 2. Trapping of Hydrogen Fluoride, 3. Quantification of Fluoride by Ion Chromatography.
ApplicationsScreening for total fluorinated organic content in environmental and material samples.
LimitationsDoes not provide structural information on individual compounds.

Future Directions and Emerging Research Avenues in 2,2,3,3 Tetrafluoropropanal Chemistry

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on sustainability has spurred research into greener synthetic methods for producing fluorinated compounds. tandfonline.com Traditional fluorination processes often rely on hazardous reagents and generate significant waste. tandfonline.comcas.cn Consequently, a primary goal is the development of environmentally benign routes to compounds like 2,2,3,3-tetrafluoropropanal.

Key areas of research in green fluorine chemistry include:

Biocatalysis: The use of enzymes as catalysts offers a promising green alternative for the synthesis of fluorinated compounds. researchgate.netfao.org Enzymes operate under mild conditions and can exhibit high selectivity, reducing the need for protecting groups and minimizing waste. nih.gov Research is exploring various enzymes, including cytochrome P450s, aldolases, and lipases, for their potential to catalyze fluorination reactions or synthesize fluorinated precursors. nih.gov The direct formation of a C-F bond by the enzyme fluorinase is considered a particularly effective and promising method. fao.org

Alternative Solvents and Reagents: Efforts are underway to replace hazardous solvents and reagents with safer, more sustainable alternatives. This includes the use of aqueous media or ionic liquids for reactions and the development of less hazardous fluorinating agents. organic-chemistry.orgsciencedaily.com

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all reactant atoms into the final product, a core principle of green chemistry. This involves exploring catalytic cycles and reaction pathways that minimize the formation of byproducts.

The integration of biocatalysis and electrosynthesis represents a novel approach to creating chiral α-fluorinated carboxylic acids from thiophenols in a one-pot process, highlighting a move towards more environmentally friendly methodologies. acs.org

Exploration of New Catalytic Systems for Fluorinated Aldehyde Synthesis

Catalysis is fundamental to the efficient synthesis of fluorinated aldehydes. Research is actively pursuing novel catalytic systems that offer improved activity, selectivity, and broader substrate scope.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. princeton.edu Chiral primary amines and imidazolidinones have been successfully employed for the enantioselective α-fluorination of aldehydes, providing access to important chiral building blocks. princeton.eduresearchgate.netcaltech.edu These organocatalytic methods are attractive because they are metal-free, avoiding potential contamination of the final products.

Phase-Transfer Catalysis (PTC): PTC facilitates reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). wikipedia.orgcrdeepjournal.org This technique is particularly useful for reactions involving ionic reagents, such as fluoride (B91410) salts. nih.gov Chiral phase-transfer catalysts, including quaternary ammonium (B1175870) salts, have been developed for enantioselective fluorination reactions. nih.govscispace.com A newer approach, termed hydrogen bonding phase-transfer catalysis (HB-PTC), utilizes chiral H-bond donors to deliver fluoride from alkali metal salts into the organic phase, enabling asymmetric nucleophilic fluorinations. nih.gov

Homogeneous and Heterogeneous Metal Catalysis: Transition metal catalysts, such as those based on palladium, copper, and nickel, continue to be a major focus of research for C-F bond formation. organic-chemistry.orgrsc.org Researchers are exploring new ligand designs to control the reactivity and selectivity of these catalysts. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are also being investigated to simplify catalyst separation and recycling, a key aspect of sustainable industrial processes. rsc.org

Catalyst TypeExampleApplication in Fluorinated Aldehyde SynthesisKey Advantage
Organocatalyst ImidazolidinoneEnantioselective α-fluorination of aldehydes princeton.eduresearchgate.netMetal-free, high enantioselectivity
Phase-Transfer Catalyst Chiral Quaternary Ammonium SaltAsymmetric fluorination of β-keto esters (precursors) scispace.comUse of simple fluoride salts, mild conditions
Hydrogen Bonding PTC Chiral Bis-ureaEnantioselective ring-opening of azetidinium ions with CsF nih.govorganic-chemistry.orgCouples two ionic reactants for asymmetric C-F bond formation
Metal Catalyst Nickel(II)-dbfox complexCatalytic enantioselective fluorination of carbonyl compounds organic-chemistry.orgHigh enantioselectivity for various carbonyls

Advancements in Stereoselective and Enantioselective Synthesis

The biological activity of fluorinated molecules is often highly dependent on their stereochemistry. Therefore, the development of methods for the stereoselective and enantioselective synthesis of compounds like this compound is of paramount importance.

The construction of a fluorinated chiral carbon center is a significant challenge in synthetic chemistry. nih.gov A key strategy involves the asymmetric α-fluorination of aldehydes and ketones using chiral catalysts. princeton.edunih.gov Organocatalysis has proven particularly effective in this area, enabling the direct and highly enantioselective fluorination of a wide range of aldehydes. princeton.educaltech.edu For instance, the use of chiral primary amine catalysts allows for a reagent-controlled switch in enantioselectivity, meaning both enantiomers of the product can be obtained from the same catalyst by simply changing the fluorinating agent. acs.org

Kinetic resolution, where one enantiomer of a racemic starting material reacts faster than the other, is another strategy being employed in the asymmetric fluorination of α-branched aldehydes. beilstein-journals.org Furthermore, research is focused on achieving better control over reactions involving multiple stereocenters, which remains a difficult task. nih.govrsc.org

Application of Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. beilstein-journals.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes, accelerating the discovery and optimization of new synthetic routes.

In the context of fluorination chemistry, ML algorithms can:

Predict Reaction Conditions: ML models can be trained on large reaction databases to suggest optimal catalysts, solvents, and reagents for a specific transformation. beilstein-journals.org

Optimize Reaction Yields: By employing techniques like Bayesian optimization, ML can efficiently explore a large parameter space to find the reaction conditions that maximize product yield, reducing the number of experiments required. beilstein-journals.orgchemrxiv.org

Map Reaction Landscapes: Machine learning can help researchers understand complex relationships between reagent structures and reaction outcomes, guiding the design of new catalysts and reagents. acs.org For example, ML has been used to predict the fluorination strength of various electrophilic N-F reagents. rsc.org

The synergistic combination of ML with automated synthesis platforms, such as microflow reactors, allows for rapid and sustainable optimization of complex reactions like electrochemical fluorination. chemrxiv.orgrsc.org

Expanded Role in Materials Science for Functionalized Polymers and Solvents

The unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds like this compound attractive building blocks for advanced materials.

Functionalized Polymers: The aldehyde group in this compound serves as a reactive handle for incorporating the tetrafluoropropyl moiety into various polymer backbones. This can lead to the development of new fluoropolymers with tailored properties, including enhanced hydrophobicity, improved thermal stability, and specific optical properties. These materials could find applications in coatings, membranes, and specialty plastics.

Specialty Solvents: The polarity and fluorine content of this compound suggest its potential use or modification into specialty solvents. Fluorinated solvents are often used in niche applications where their unique solubility characteristics, thermal stability, and non-flammability are advantageous.

Integration with Flow Chemistry for Scalable Production

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch setups, offers significant advantages for the synthesis of fluorinated compounds. nih.gov This technology is particularly well-suited for handling hazardous reagents and managing highly exothermic reactions, which are common in fluorination chemistry. researchgate.netvapourtec.com

Key benefits of flow chemistry for producing this compound include:

Enhanced Safety: The small reactor volumes minimize the amount of hazardous material present at any given time, and superior heat transfer capabilities prevent dangerous temperature spikes. beilstein-journals.org

Improved Scalability: Scaling up production is often as simple as running the reactor for a longer period or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors. mit.edu

Precise Reaction Control: Flow reactors allow for precise control over parameters like temperature, pressure, and residence time, leading to higher yields and purities. beilstein-journals.org

Automation: Flow systems can be readily automated, enabling continuous production with minimal manual intervention. vapourtec.comnih.govnih.govsigmaaldrich.comsemanticscholar.orgacs.org This is particularly beneficial for the synthesis of radiolabeled compounds, such as those used in Positron Emission Tomography (PET). nih.govsemanticscholar.orgacs.org

The integration of flow chemistry is a critical step toward making the production of this compound and other valuable fluorinated aldehydes more efficient, safer, and economically viable on an industrial scale. researchgate.net

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